2-Chlor-4-(methylsulfonamido)benzoesäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

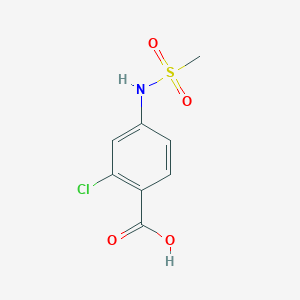

2-Chloro-4-(methylsulfonamido)benzoic Acid is a chemical compound with the molecular formula C8H8ClNO4S and a molecular weight of 249.67 g/mol. This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.

Wissenschaftliche Forschungsanwendungen

2-Chloro-4-(methylsulfonamido)benzoic Acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of agrochemicals, such as acaricides, which are used to control mite populations.

Vorbereitungsmethoden

The synthesis of 2-Chloro-4-(methylsulfonamido)benzoic Acid involves several steps. One common method includes the reaction of 2-chloro-4-methylsulfonyl toluene with nitric acid and catalysts in an autoclave. The reaction mixture is heated to a temperature range of 140°C to 200°C and stirred for about an hour. Afterward, a sodium hydroxide solution with a mass concentration of 20% is added dropwise. The pH of the filtrate is adjusted to 2, resulting in the separation of a light yellow solid, which is the crude product. This crude product is then recrystallized using an absolute methanol hot-melting and cold-separating method to obtain the final product.

Analyse Chemischer Reaktionen

2-Chloro-4-(methylsulfonamido)benzoic Acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The chlorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include nitric acid, sodium hydroxide, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Wirkmechanismus

The mechanism of action of 2-Chloro-4-(methylsulfonamido)benzoic Acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The chlorine atom can participate in electrophilic aromatic substitution reactions, altering the activity of the compound. These interactions can modulate various biochemical pathways, leading to the observed effects.

Vergleich Mit ähnlichen Verbindungen

2-Chloro-4-(methylsulfonamido)benzoic Acid can be compared with other similar compounds, such as:

2-Chloro-4-(methylsulfonyl)benzoic Acid: This compound has a similar structure but lacks the sulfonamide group, which can affect its reactivity and applications.

Methyl 5-chloro-2-{[(trifluoromethyl)sulfonyl]amino}benzoate: This compound is used as an acaricide and has structural similarities with 2-Chloro-4-(methylsulfonamido)benzoic Acid.

The uniqueness of 2-Chloro-4-(methylsulfonamido)benzoic Acid lies in its specific functional groups, which confer distinct chemical and biological properties.

Biologische Aktivität

2-Chloro-4-(methylsulfonamido)benzoic acid (CAS Number: 158579-73-8) is a compound that has garnered interest in both organic synthesis and biological research due to its potential antimicrobial properties and applications in the pharmaceutical industry. This article explores the biological activity of this compound, focusing on its mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

Chemical Structure and Properties

The structure of 2-Chloro-4-(methylsulfonamido)benzoic acid features a benzoic acid core substituted with a chlorine atom and a methylsulfonamide group. This unique configuration contributes to its chemical reactivity and biological activity.

The biological activity of 2-Chloro-4-(methylsulfonamido)benzoic acid is primarily attributed to its ability to interact with specific molecular targets through the following mechanisms:

- Hydrogen Bonding : The sulfonamide group can form hydrogen bonds with various biological molecules, influencing their functionality.

- Electrophilic Aromatic Substitution : The chlorine atom can participate in electrophilic reactions, altering the compound's activity and interaction with biological systems.

These interactions may modulate biochemical pathways, contributing to its observed effects such as antimicrobial activity.

Antimicrobial Properties

Research indicates that 2-Chloro-4-(methylsulfonamido)benzoic acid exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of several bacterial strains, including those resistant to conventional antibiotics. The compound's mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

Cytotoxicity Studies

In cytotoxicity assays, 2-Chloro-4-(methylsulfonamido)benzoic acid demonstrated low toxicity towards mammalian cells, indicating a favorable therapeutic index. This characteristic makes it a candidate for further development as an antimicrobial agent without significant adverse effects on human cells .

Comparative Analysis with Similar Compounds

To understand the uniqueness and potential advantages of 2-Chloro-4-(methylsulfonamido)benzoic acid, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Chloro-4-(methylsulfonyl)benzoic Acid | Lacks sulfonamide group | Lower antimicrobial efficacy |

| Methyl 5-chloro-2-{[(trifluoromethyl)sulfonyl]amino}benzoate | Contains trifluoromethyl group | Effective acaricide |

The presence of the sulfonamide group in 2-Chloro-4-(methylsulfonamido)benzoic acid enhances its reactivity and potential biological interactions compared to its analogs .

Study on Antimicrobial Efficacy

A recent study published in a peer-reviewed journal investigated the antimicrobial efficacy of 2-Chloro-4-(methylsulfonamido)benzoic acid against various pathogens. The compound showed promising results against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating an IC50 value significantly lower than that of conventional antibiotics .

Industrial Applications

In addition to its biological applications, this compound is being explored as an intermediate in the synthesis of agrochemicals, particularly acaricides used for pest control. Its effectiveness in this domain stems from its ability to disrupt metabolic functions in target organisms.

Eigenschaften

IUPAC Name |

2-chloro-4-(methanesulfonamido)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO4S/c1-15(13,14)10-5-2-3-6(8(11)12)7(9)4-5/h2-4,10H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJPZWTSCHWHTEH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC(=C(C=C1)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.